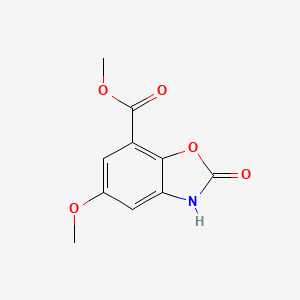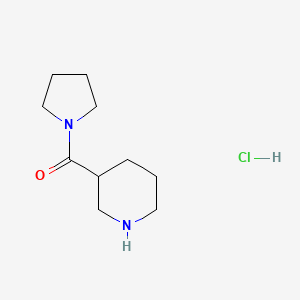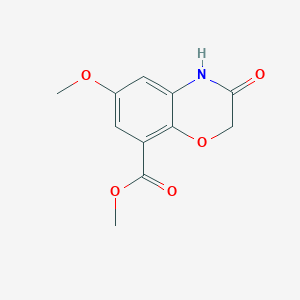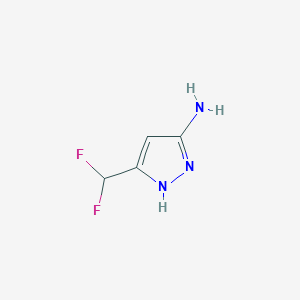
5-(difluoromethyl)-1H-pyrazol-3-amine
概要
説明
“5-(difluoromethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The “5-(difluoromethyl)” indicates a difluoromethyl group (-CF2H) attached to the 5th carbon of the pyrazole ring, and the “3-amine” indicates an amine group (-NH2) attached to the 3rd carbon of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the difluoromethyl and amine groups. There are various methods for synthesizing pyrazoles, including the reaction of 1,3-diketones with hydrazine . The difluoromethyl group could potentially be introduced through a difluoromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the difluoromethyl and amine groups attached at the 5th and 3rd positions, respectively. The difluoromethyl group is a lipophilic hydrogen bond donor .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is aromatic and relatively stable. The difluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity .科学的研究の応用
Field
Chemistry, specifically Organic Chemistry .
Application
This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Photocatalytic Difluoromethylation
Field
Chemistry, specifically Photocatalysis .
Application
Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
Method
Visible-light-photocatalyzed difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Results
The introduction of fluoro-substituents into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .
Site-Selective Integration of Difluoromethyl Group into Pyridines
Field
Chemistry, specifically Organic Chemistry .
Application
A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research .
Method
Using the new method, the difluoromethyl group can be introduced either at the meta-position (two atoms away from the nitrogen) or at the para-position (three atoms away from the nitrogen) . The method is promising because the regioselective difluoromethylation of pyridines is considered a challenge in the chemistry field .
Results
The study solves the problem of direct difluoromethylation of the pyridine ring at the meta-position, which is particularly difficult to access in complex compounds .
Difluoromethylation of Heterocycles via a Radical Process
Field
Chemistry, specifically Organic Chemistry .
Application
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Method
Due to their significant biological and synthetic value, the construction of difluoromethylated heterocycles is a key area of research .
Results
The introduction of difluoromethyl groups into these types of molecules can lead to the creation of new drugs and agrochemicals .
Field
Chemistry, specifically Organic Chemistry .
Application
A team of chemists at the University of Münster has developed a new strategy with which the difluoromethyl group can be precisely introduced into pyridines at specific sites . This atomic group consists of carbon, two fluorine atoms and a hydrogen atom .
Method
Using the new method, the difluoromethyl group can be introduced either at the meta-position (two atoms away from the nitrogen) or at the para-position (three atoms away from the nitrogen) . The chemists applied a strategy of temporary dearomatization .
Results
The study solves the problem of direct difluoromethylation of the pyridine ring at the meta-position, which is particularly difficult to access in complex compounds .
Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole Radical Anion
Field
Chemistry, specifically Organic Chemistry .
Application
The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical .
Method
The resulting [Ar–Ni n +2 –CF 2 H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of L n Ni n X .
Results
This method is also suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .
Safety And Hazards
特性
IUPAC Name |
5-(difluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)2-1-3(7)9-8-2/h1,4H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWZZOMNSRUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1H-pyrazol-3-amine | |
CAS RN |
1284220-49-0 | |
| Record name | 3-(difluoromethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

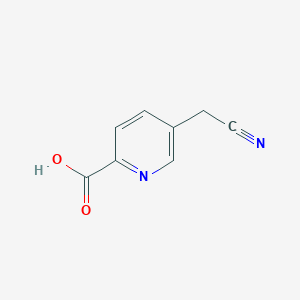
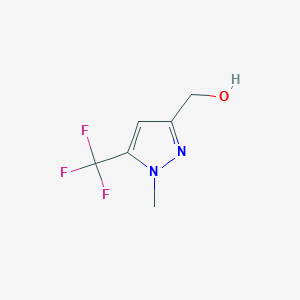
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
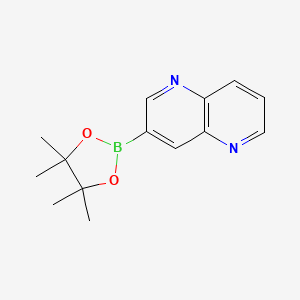
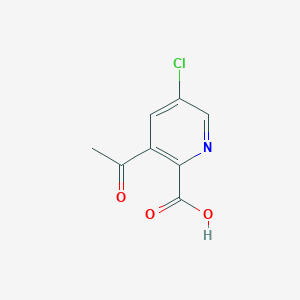
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
